3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one
Description
The compound 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one features a quinolin-4(1H)-one scaffold fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-ethoxyphenyl group. The quinolinone core is further modified at positions 1 and 6 with a methyl and fluorine substituent, respectively. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry due to moderate lipophilicity (logP ~4.0) and balanced hydrogen-bonding capacity .
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-3-26-14-7-4-12(5-8-14)19-22-20(27-23-19)16-11-24(2)17-9-6-13(21)10-15(17)18(16)25/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOUASSRXWTCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H17N3O2F
- Molecular Weight : 334.36 g/mol
The compound features a quinoline core substituted with an oxadiazole moiety and an ethoxyphenyl group, which are known to enhance biological activity.
Anticancer Activity
Research indicates that compounds containing oxadiazole and quinoline derivatives exhibit significant anticancer properties. The proposed mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression, including CDK2 and GSK-3β. These kinases play crucial roles in cell cycle regulation and apoptosis. Inhibition leads to reduced proliferation of cancer cells and increased apoptosis .
- Induction of Apoptosis : Studies have demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been found to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
Study 1: Anticancer Efficacy
In a study published in MDPI, the compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through caspase activation and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| HeLa | 15.0 | Mitochondrial dysfunction |
Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of the compound on RAW264.7 macrophages. The findings revealed that treatment with the compound significantly reduced LPS-induced nitric oxide production and downregulated iNOS expression, highlighting its potential as an anti-inflammatory agent .
| Treatment | NO Production (µM) | iNOS Expression (Fold Change) |
|---|---|---|
| Control | 25 | 1.0 |
| Compound | 5 | 0.3 |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring (attached to the oxadiazole) and the quinolinone core. These modifications significantly alter molecular properties:
*Estimated based on structural similarity to .
- Electron-Donating vs. Withdrawing Groups: The 4-ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro (5d) and trifluoromethyl () groups.
- Fluorine vs. Methyl : The 6-fluoro substituent in the target compound may enhance metabolic stability and membrane permeability compared to the 6-methyl group in ’s analog .
Physicochemical Properties
Critical parameters such as logP, solubility, and polarity were compared using data from and :
*Estimated based on ; †Calculated using substituent contributions.
- Lipophilicity : The target compound’s logP (~4.0) indicates moderate lipophilicity, comparable to ’s analog. Nitro (5d) and methoxy (5c) substituents reduce logP due to increased polarity .
- Solubility : The 6-fluoro substituent may slightly improve aqueous solubility compared to 6-methyl (logSw = -4.2 in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
